molecular formula C20H22N3O4PS B290300 methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate

methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate

Cat. No.: B290300
M. Wt: 431.4 g/mol
InChI Key: QZUPSOKVACLRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate is a complex organic compound with a unique structure that includes a benzodiazaphosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with a suitable phosphinic acid derivative. The final step involves esterification with methyl acetate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)acetate: Similar ester structure but with a bromine substituent.

    Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate: Contains a benzyl and imidazolidine moiety.

Uniqueness

methyl (3-benzyl-2-[(ethylamino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate is unique due to its benzodiazaphosphinine ring, which imparts distinct chemical properties and potential biological activities not found in other similar compounds.

Properties

Molecular Formula

C20H22N3O4PS

Molecular Weight

431.4 g/mol

IUPAC Name

methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2λ5-benzodiazaphosphinin-1-yl]acetate

InChI

InChI=1S/C20H22N3O4PS/c1-3-21-20(29)28(26)22(14-18(24)27-2)17-12-8-7-11-16(17)19(25)23(28)13-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3,(H,21,29)

InChI Key

QZUPSOKVACLRGP-UHFFFAOYSA-N

SMILES

CCNC(=S)P1(=O)N(C(=O)C2=CC=CC=C2N1CC(=O)OC)CC3=CC=CC=C3

Canonical SMILES

CCNC(=S)P1(=O)N(C(=O)C2=CC=CC=C2N1CC(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

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